Gold III chloride trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

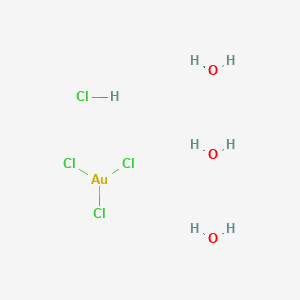

Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is a chemical compound with the formula HAuCl₄·3H₂O. It is a hygroscopic and light-sensitive solid that is commonly used in various scientific and industrial applications. This compound is known for its ability to form gold nanoparticles and its use in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gold(III) chloride trihydrate can be synthesized by dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting solution is then evaporated to obtain the crystalline form of the compound. The reaction can be represented as follows:

Au+3HCl+HNO3→HAuCl4+2H2O+NO2

The crystals are then dried to obtain pure gold(III) chloride trihydrate .

Industrial Production Methods

In industrial settings, gold(III) chloride trihydrate is produced by dissolving gold in aqua regia, followed by the addition of chlorine gas to ensure complete dissolution. The solution is then evaporated, and the resulting crystals are collected and dried .

Chemical Reactions Analysis

Types of Reactions

Gold(III) chloride trihydrate undergoes various types of chemical reactions, including:

Reduction: It can be reduced to form gold nanoparticles using reducing agents such as sodium citrate or ascorbic acid.

Oxidation: It acts as an oxidizing agent in various organic reactions.

Substitution: It can react with ligands to form coordination complexes.

Common Reagents and Conditions

Reducing Agents: Sodium citrate, ascorbic acid, and other mild reducing agents are commonly used to reduce gold(III) chloride trihydrate to gold nanoparticles.

Oxidizing Agents: It can oxidize various organic substrates under mild conditions.

Ligands: It reacts with ligands such as phosphines and amines to form coordination complexes.

Major Products Formed

Gold Nanoparticles: Reduction of gold(III) chloride trihydrate results in the formation of gold nanoparticles.

Coordination Complexes: Reaction with ligands forms various gold coordination complexes.

Scientific Research Applications

Gold(III) chloride trihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of gold(III) chloride trihydrate involves its ability to act as an oxidizing agent and form coordination complexes. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to various therapeutic effects. For example, in photodynamic therapy, gold nanoparticles can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Gold(III) chloride trihydrate can be compared with other gold compounds, such as:

Gold(I) chloride (AuCl): Unlike gold(III) chloride trihydrate, gold(I) chloride has a lower oxidation state and different reactivity.

Gold(III) bromide (AuBr₃): Similar to gold(III) chloride trihydrate, but with bromine instead of chlorine, leading to different chemical properties.

Gold(III) fluoride (AuF₃): Another gold(III) compound with fluoride ions, which has different reactivity and applications.

Gold(III) chloride trihydrate is unique due to its high solubility in water and its ability to form stable gold nanoparticles, making it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula |

AuCl4H7O3 |

|---|---|

Molecular Weight |

393.8 g/mol |

IUPAC Name |

trichlorogold;trihydrate;hydrochloride |

InChI |

InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |

InChI Key |

XYYVDQWGDNRQDA-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.Cl.Cl[Au](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)

![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)